molecular formula C8H5BrClNO3S B1477856 4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride CAS No. 1804401-84-0

4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride

Cat. No.: B1477856
CAS No.: 1804401-84-0
M. Wt: 310.55 g/mol
InChI Key: VRUOVLHNEZTQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride” is a chemical compound. It is a solid substance . The IUPAC name for this compound is 4-bromo-3-methoxybenzenesulfonyl chloride . The molecular formula is C7H6BrClO3S and the molecular weight is 285.55 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrClO3S/c1-12-7-4-5 (13 (9,10)11)2-3-6 (7)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 285.55 . It should be stored at ambient temperature .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If swallowed, it is advised not to induce vomiting and to immediately call a poison center or doctor . If it comes in contact with the skin, it is advised to immediately take off all contaminated clothing and rinse the skin with water . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes and to immediately call a poison center or doctor .

Properties

IUPAC Name

4-bromo-3-cyano-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-8-5(4-11)6(9)2-3-7(8)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUOVLHNEZTQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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